molecular formula C21H23N3O3 B2941034 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide CAS No. 898439-78-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2941034
CAS No.: 898439-78-6
M. Wt: 365.433
InChI Key: QDVKXAAUZXKXDD-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide is a structurally characterized chemical probe of significant interest in chemical biology and drug discovery research. This compound functions as a selective and potent degrader of histone deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the removal of acetyl groups from tubulin and other cytoplasmic proteins [https://pubmed.ncbi.nlm.nih.gov/37776584/]. Its mechanism of action is based on proteolysis-targeting chimera (PROTAC) technology, where one end of the molecule engages the HDAC6 enzyme while the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01680]. This targeted degradation offers a distinct advantage over simple enzymatic inhibition, as it removes the protein from the cellular environment entirely. Consequently, this molecule is a critical research tool for investigating the non-canonical roles of HDAC6 in pathologies such as cancer and neurodegenerative diseases, enabling the study of the functional consequences of HDAC6 loss in cellular and animal models. Its application provides valuable insights for validating HDAC6 as a therapeutic target and for advancing the field of targeted protein degradation.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-15-6-9-17(10-7-15)22-20(26)21(27)23-18-11-8-16-5-4-12-24(14(2)25)19(16)13-18/h6-11,13H,3-5,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKXAAUZXKXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H22N2O2
Molecular Weight338.40 g/mol
LogP2.825
Polar Surface Area54.56 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines reported a reduction in cell viability by over 50% when treated with the compound at a concentration of 10 µM for 48 hours .
  • In Vivo Models : In animal models of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its amide bonds. Key findings include:

Reaction Conditions Products Catalyst/Reagents
6M HCl, reflux (110°C, 8h)1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine + 4-ethylphenylacetic acidHydrochloric acid
2M NaOH, ethanol, 80°C (6h)Sodium salt of ethanediamidic acid + cleavage of acetyl groupSodium hydroxide

Hydrolysis is selective under basic conditions, primarily targeting the ethanediamide linkage over the acetyl group .

Aromatic Substitution Reactions

The 4-ethylphenyl group participates in electrophilic aromatic substitution (EAS) . Experimental studies show:

Reaction Type Conditions Products Yield
NitrationHNO₃/H₂SO₄, 0°C, 2hNitro derivative at para-ethyl position62%
SulfonationH₂SO₄/SO₃, 50°C, 4hSulfonic acid derivative58%

The ethyl group acts as an electron-donating substituent, directing incoming electrophiles to the para position.

Reduction Reactions

The tetrahydroquinoline core and amide groups undergo selective reduction:

Reducing Agent Conditions Major Product Notes
LiAlH₄THF, reflux, 4hReduction of amide to amineAcetyl group remains intact
H₂/Pd-CEthanol, 60°C, 3hSaturation of tetrahydroquinoline ringPartial deacetylation observed

Reduction with LiAlH₄ yields N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethane-1,2-diamine as the primary product .

Acetylation/Deacetylation

The acetyl group on the tetrahydroquinoline nitrogen is labile under specific conditions:

Reaction Reagents Outcome
DeacetylationH₂O/HCl (1:1), 100°C, 3hRemoval of acetyl group; free amine formation
Re-acetylationAcetic anhydride, pyridineRestoration of acetyl group

Deacetylation is reversible, enabling modular functionalization of the tetrahydroquinoline scaffold .

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling via halogenated intermediates:

Reaction Catalyst Substrate Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-modified derivative
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosPrimary alkylamineSecondary amine derivative

These reactions enable diversification of the aromatic and amide moieties for structure-activity studies .

Stability and Degradation

The compound exhibits pH-dependent stability:

pH Half-Life (25°C) Degradation Pathway
1.08hHydrolysis of ethanediamide linkage
7.4>30 daysNo significant degradation
10.012hDeacetylation + oxidative decomposition

Stability is optimal in neutral buffers, making it suitable for biological assays .

Key Mechanistic Insights:

  • The ethanediamide bridge serves as a reactive site for nucleophilic attack.

  • Steric hindrance from the tetrahydroquinoline ring limits reactivity at the 7-position.

  • Electronic effects of the 4-ethylphenyl group dominate substitution patterns .

Comparison with Similar Compounds

Core Structure Similarities

The compound shares a tetrahydroquinoline-ethanediamide backbone with several analogs, including:

  • Compound 21: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide .
  • Compound 273 : N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide .
  • Compound from : N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide .

Key differences lie in the substituents on the tetrahydroquinoline ring and the ethanediamide-linked aromatic groups.

Substituent Analysis

  • Tetrahydroquinoline Modifications: Target Compound: 1-Acetyl group (electron-withdrawing, increases lipophilicity). Compound from : 1-Ethanesulfonyl group (strongly polar, enhances solubility) .
  • Ethanediamide-Linked Groups :

    • Target Compound : 4-Ethylphenyl (hydrophobic, enhances membrane permeability).
    • Compound 22 : 20,40-Difluoro-4-hydroxy-[1,10-biphenyl] (polar, introduces hydrogen-bonding and halogen interactions) .
    • Compound 273 : 4-Chloro-3-fluorophenyl (halogenated, increases binding affinity in enzyme inhibition) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C21H23N3O3* ~373.4* N/A 1-Acetyl, 4-ethylphenyl
Compound 21 C25H25N3O2 399.5 220–221 2-Oxo, 2,3-dimethylphenyl
Compound 22 C20H16F2N2O3 370.4 281–282 Difluoro-hydroxybiphenyl
Compound 273 C18H17ClFN5O2 397.8 N/A Carbamimidamido, chloro-fluorophenyl
Compound C27H36N6O3 492.6 N/A 3-Acetamidophenyl, methylpiperazinyl

*Estimated based on structural similarity.

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